REACTION_CXSMILES
|
[CH:1]1[C:14]2[CH:13]=[CH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][C:2]=1[B:15]([OH:17])[OH:16].BrC1C=CC2C=CC3C(C=2C=1)=CC=CC=3>>[CH:4]1[C:5]2[CH:14]=[CH:13][C:12]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:6]=2[CH:1]=[C:2]([B:15]([OH:16])[OH:17])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=2C3=CC=CC=C3C=CC12)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C=CC3=CC=CC=C3C2C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=CC=2C3=CC=CC=C3C=CC12)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |